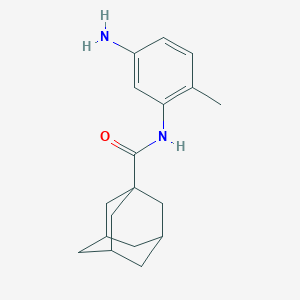

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

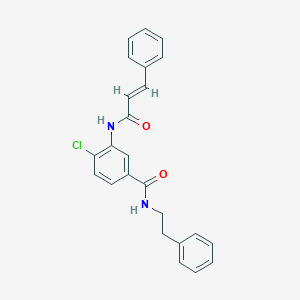

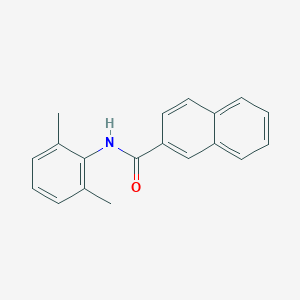

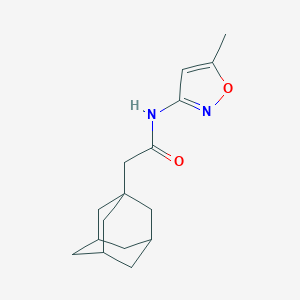

“N-(5-Amino-2-methylphenyl)adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H24N2O . It’s a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

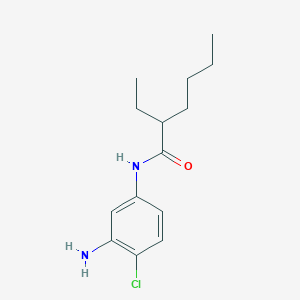

N-Aryl(benzyl)adamantane-1-carboxamides, which include “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Molecular Structure Analysis

The molecular structure of “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide” is based on the adamantane moiety, which is the smallest molecular representative of the diamond family . The adamantane unit is superimposable on the diamond lattice .Chemical Reactions Analysis

Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación

Neurotransmitter Systems Impact

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, related to compounds like memantine, has been investigated for its effects on various neurotransmitter systems. A notable aspect is its stimulatory impact on dopaminergic neurons, which could be reflected through behavioral changes and biochemical effects. Additionally, this compound appears to stimulate noradrenaline and serotonin neurons, possibly indirectly through dopamine system activation, and also affects GABA neurons. Interestingly, no direct effects on specific receptors such as dopamine, alpha 1, alpha 2, serotonin, GABA, benzodiazepine, and opiate were found, indicating a unique mode of action distinct from other dopaminomimetics like amphetamine or apomorphine. This positions it in a new class of compounds with a primarily dopaminomimetic action but with a different operational mechanism (J. Maj, 1982).

Pharmacological Profile in Neurodegenerative Diseases

Research on adamantane-based scaffolds, including N-(5-amino-2-methylphenyl)adamantane-1-carboxamide and its derivatives, has demonstrated their potential as agents for treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological potential of these compounds surpasses those of well-known adamantane derivatives like amantadine and memantine. This highlights promising directions for future studies in biochemistry, pharmacology, and neurology, aiming to develop highly effective and selective drugs for neurodegenerative conditions (V. Dembitsky, T. Gloriozova, V. Poroikov, 2020).

Synthesis and Chemical Properties for Drug Development

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been explored, aiming to create selective and highly effective drugs. Adamantylated compounds, particularly those incorporating unsubstituted adamantane, have shown promising biological activity, indicating good research prospects. This area of study is crucial for developing new medications with enhanced efficacy and selectivity, based on the unique chemical properties of adamantane derivatives (E. Shokova, V. Kovalev, 2013).

Direcciones Futuras

Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests promising future directions in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Propiedades

IUPAC Name |

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRYCFAZVJLDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B499881.png)

![N-(3-chlorophenyl)-N'-[4-(piperidinocarbonyl)phenyl]urea](/img/structure/B499897.png)

![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)